molecular formula C21H32N2O3 B10879284 3-Cyclopentyl-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]propan-1-one

3-Cyclopentyl-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]propan-1-one

Cat. No.: B10879284
M. Wt: 360.5 g/mol
InChI Key: XIYBNULAIOUNAZ-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a cyclopentyl group, a piperazine ring, and a dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various receptors and enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE is unique due to the specific positioning of the dimethoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological profiles and applications compared to its analogs.

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

3-cyclopentyl-1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H32N2O3/c1-25-19-9-8-18(20(15-19)26-2)16-22-11-13-23(14-12-22)21(24)10-7-17-5-3-4-6-17/h8-9,15,17H,3-7,10-14,16H2,1-2H3

InChI Key

XIYBNULAIOUNAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3)OC

Origin of Product

United States

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